![molecular formula C7H17NO4S B14251089 3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic Acid CAS No. 303956-82-3](/img/structure/B14251089.png)
3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic acid is a compound with significant scientific interest due to its unique chemical structure and potential applications. This compound is known for its role in various chemical and biological processes, making it a valuable subject of study in multiple fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic acid typically involves the reaction of 2-propylene-1-sodium sulfonate with liquid ammonia in the presence of a catalyst. The process includes heating and pressurizing the reactants to facilitate the addition reaction, followed by acidification with dilute sulfuric acid to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the raw materials used are readily available and safe for operators .
化学反应分析
Types of Reactions
3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .
科学研究应用
3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential in treating neurological disorders due to its interaction with neurotransmitter systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
作用机制
The mechanism by which 3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic acid exerts its effects involves its interaction with specific molecular targets and pathways. It is known to bind to soluble amyloid beta peptides, preventing their aggregation and deposition in the brain. This action is particularly relevant in the context of Alzheimer’s disease research .
相似化合物的比较
Similar Compounds
3-Amino-1-propanesulfonic acid:
Tramiprosate: Another related compound with applications in Alzheimer’s disease research.
Uniqueness
3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic acid is unique due to its specific molecular structure, which allows it to interact with biological targets in a distinct manner. Its ability to prevent amyloid beta aggregation sets it apart from other similar compounds .
属性
CAS 编号 |
303956-82-3 |
|---|---|
分子式 |
C7H17NO4S |
分子量 |
211.28 g/mol |
IUPAC 名称 |
3-[[(2S)-1-hydroxybutan-2-yl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C7H17NO4S/c1-2-7(6-9)8-4-3-5-13(10,11)12/h7-9H,2-6H2,1H3,(H,10,11,12)/t7-/m0/s1 |
InChI 键 |
KRTOESVSBQOMBK-ZETCQYMHSA-N |
手性 SMILES |
CC[C@@H](CO)NCCCS(=O)(=O)O |
规范 SMILES |
CCC(CO)NCCCS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


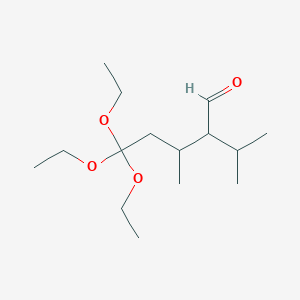
![5-(4-Phenoxyphenoxy)[1,1'-biphenyl]-2,2'-diol](/img/structure/B14251018.png)
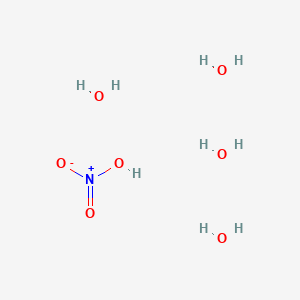
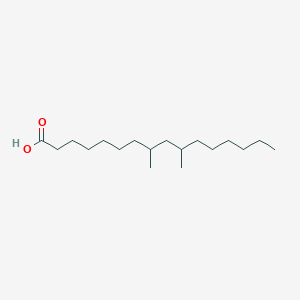
![N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B14251031.png)
![2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione](/img/structure/B14251032.png)
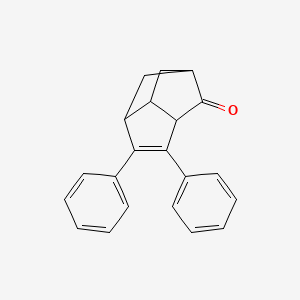
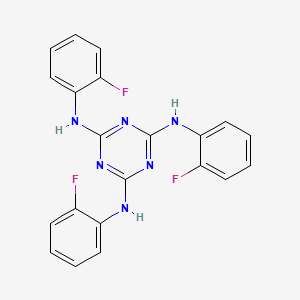
![N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide](/img/structure/B14251050.png)

![Benzoselenazole, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14251057.png)
![3-[(3,4-Dichlorophenyl)methylidene]-1,5-diphenylpyrrolidine-2,4-dione](/img/structure/B14251091.png)

![L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1R)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-(9CI)](/img/structure/B14251102.png)
